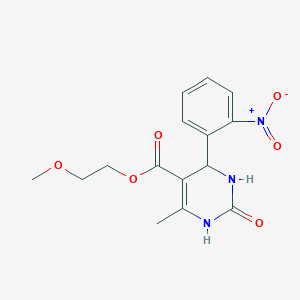

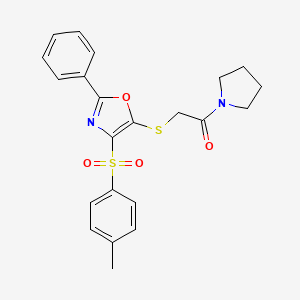

![molecular formula C18H20N4O2S B2882649 N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415453-40-4](/img/structure/B2882649.png)

N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of piperidine derivatives, which are important synthetic fragments for designing drugs . The synthesis of these compounds has been widespread and involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications

Anticancer Potential

N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide and related compounds have been explored for their potential as anticancer agents. Aromatic sulfonamides containing a condensed piperidine moiety have shown to induce oxidative stress and glutathione depletion in various cancer cell lines, including HT168 melanoma and K562 leukemia cells. These compounds have demonstrated cytotoxic effects in micromolar concentrations, suggesting their potential in cancer treatment strategies. Particularly, compounds with specific structural features exhibited significant cytotoxicity with low EC50 values on K562 cells, indicating their efficacy against leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells (Madácsi et al., 2013).

Novel Boron Neutron Capture Therapy Agents

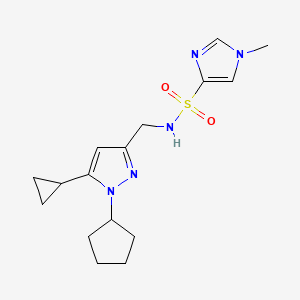

The synthesis of N-functionalized o-carboranylmethyl benzopiperidines has been explored for their application in Boron Neutron Capture Therapy (BNCT). These compounds, through an innovative synthesis route, have shown high accumulation in B-16 melanoma cells with low cytotoxicity. This highlights their potential as BNCT agents, offering a targeted approach for cancer therapy with minimized side effects (Lee et al., 2006).

Advances in Heterocyclic Compound Synthesis

The development of methods for synthesizing heterocyclic compounds, including isoquinolines and beta-carbolines, through mild electrophilic amide activation, showcases the versatility of N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide and its derivatives in organic chemistry. These advancements enable the direct conversion of amides into complex heterocyclic structures, offering a rapid and efficient approach for the construction of potentially bioactive molecules (Movassaghi & Hill, 2008).

Antimicrobial Activities

Explorations into the antimycobacterial properties of novel fluoroquinolones derived from N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide have revealed potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant strains. This research indicates the potential of these compounds in addressing the growing challenge of tuberculosis and other bacterial infections, presenting a promising avenue for the development of new antibacterial agents (Senthilkumar et al., 2009).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with various targets leading to a wide variety of biological activities

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c19-12-13-11-18(20-17-4-2-1-3-16(13)17)22-9-7-14(8-10-22)21-25(23,24)15-5-6-15/h1-4,11,14-15,21H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGJEHMHSZFMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

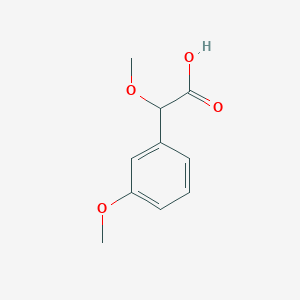

![3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid](/img/structure/B2882571.png)

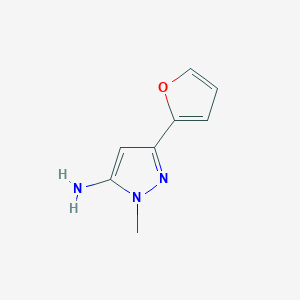

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2882572.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882573.png)

![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide](/img/structure/B2882574.png)

![N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2882576.png)

![[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine](/img/structure/B2882579.png)

![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2882584.png)

![5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2882585.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2882586.png)